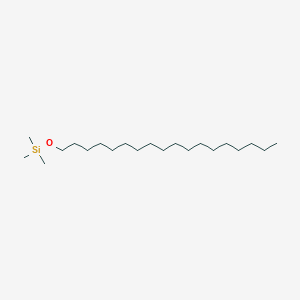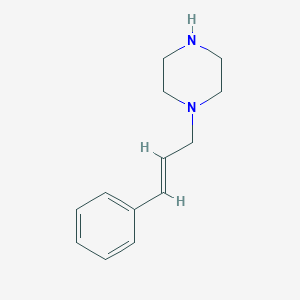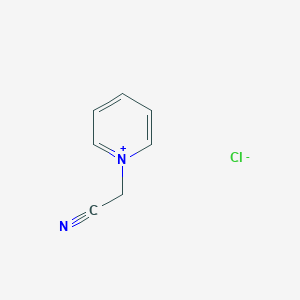
1-(氰甲基)吡啶盐酸盐
描述
The compound "1-(Cyanomethyl)pyridinium chloride" is a quaternary pyridinium salt that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss "1-(Cyanomethyl)pyridinium chloride," they do provide insights into the chemistry of related pyridinium compounds and their derivatives, which can be useful in understanding the behavior and properties of "1-(Cyanomethyl)pyridinium chloride."
Synthesis Analysis
The synthesis of pyridinium salts often involves the introduction of substituents into the pyridine ring, which can significantly alter the reactivity and properties of the resulting compounds. For instance, the reaction of N-aminopyridinium derivatives with cyanide ion can lead to the formation of cyanopyridines and N-monosubstituted amides . This suggests that similar strategies could be employed to synthesize "1-(Cyanomethyl)pyridinium chloride" by introducing a cyanomethyl group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of pyridinium salts is crucial in determining their reactivity and interaction with other molecules. X-ray single crystal diffraction studies have provided insights into the structure of various pyridinium chlorides, revealing nonsymmetric conformations and the presence of intermolecular hydrogen bonds . These structural features are important for understanding how "1-(Cyanomethyl)pyridinium chloride" might interact with other molecules and ions in a chemical reaction.
Chemical Reactions Analysis
Pyridinium salts are known to participate in a variety of chemical reactions. For example, 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride has been synthesized and its reactivity studied . Similarly, 1-sulfopyridinium chloride has been used as a catalyst in tandem Knoevenagel–Michael reactions , indicating that pyridinium salts can act as effective catalysts in organic transformations. This catalytic activity could potentially be explored with "1-(Cyanomethyl)pyridinium chloride" in various synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts are influenced by their molecular structure and substituents. For example, the luminescent properties of cyclometalated Pd(II) and Ir(III) complexes containing pyridine ligands have been investigated, showing emission peaks in the UV-visible range . The solvatochromic effects observed in certain pyridinium compounds suggest that "1-(Cyanomethyl)pyridinium chloride" may also exhibit interesting optical properties depending on the solvent environment.
科学研究应用
合成新化合物
1-(氰甲基)吡啶盐酸盐在合成新化学结构中发挥作用。例如,它在水介质中一锅法合成12H-咖啡因[2′,3′:4,5]咪唑[1,2-a]吡啶中起着至关重要的作用。该过程涉及与水杨醛的缩合和环化反应,产率为47-71% (Proença & Costa, 2010)。
与其他化合物的相互作用
1-(氰甲基)吡啶盐酸盐已被研究其与其他化学实体的相互作用。例如,对蒽衍生物的研究表明,其荧光被吡啶离子猝灭,表明这些分子之间存在相互作用 (Hann, Rosseinsky, & White, 1974)。
在金属有机框架中的应用
该化合物在金属有机框架(MOFs)的后环加成修饰中也很重要。它已被用于提高气相色谱过程中醇类和水的分离效率,展示了它在材料科学中的实用性 (Zhang et al., 2017)。
相变和分子运动研究
对吡啶盐的研究,包括1-(氰甲基)吡啶盐酸盐,为了解这些盐在不同温度下的动态行为提供了见解。这些研究对于理解这些化合物的相变和分子运动至关重要 (Ripmeester, 1976)。
催化和化学反应
它在各种化学反应中充当催化剂。例如,它在无溶剂合成12-芳基-8,9,10,12-四氢苯并[a]-黄酮中的作用突显了其在促进高效化学过程中的重要性 (Moosavi‐Zare et al., 2013)。
在医学研究中的研究
尽管专注于非药物相关应用,但值得注意的是,1-(氰甲基)吡啶盐酸盐已被研究作为医学研究中的抑制剂,特别是在阿尔茨海默病等疾病的背景下 (Correia et al., 2006)。
作用机制
Target of Action
It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
It is a chemical used in organic synthesis , and its interactions with its targets likely depend on the specific context of the reaction. More research is needed to fully understand its mode of action.
Result of Action
It is known to be toxic if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation
Action Environment
The action of 1-(Cyanomethyl)pyridinium chloride can be influenced by environmental factors. It is recommended to be stored under inert gas at room temperature, in a cool and dark place . It is also hygroscopic, meaning it absorbs moisture from the air . These factors can affect its stability and efficacy.
生化分析
Biochemical Properties
1-(Cyanomethyl)pyridinium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form ylides when treated with a base, which can then participate in various organic reactions . The nature of these interactions often involves the formation of covalent bonds or ionic interactions, which can alter the activity of the biomolecules involved.
Cellular Effects
The effects of 1-(Cyanomethyl)pyridinium chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes, which can lead to alterations in cellular metabolism and function . Additionally, its impact on cell signaling pathways can result in modified cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-(Cyanomethyl)pyridinium chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the formation of ylides from 1-(Cyanomethyl)pyridinium chloride can inhibit certain enzymes by covalently modifying their active sites . This can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyanomethyl)pyridinium chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Cyanomethyl)pyridinium chloride is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(Cyanomethyl)pyridinium chloride vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For example, high doses of 1-(Cyanomethyl)pyridinium chloride have been associated with toxicity in animal studies, affecting various organs and systems . Threshold effects are also observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-(Cyanomethyl)pyridinium chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can significantly impact cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(Cyanomethyl)pyridinium chloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity . The distribution of 1-(Cyanomethyl)pyridinium chloride within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-(Cyanomethyl)pyridinium chloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 1-(Cyanomethyl)pyridinium chloride can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-pyridin-1-ium-1-ylacetonitrile;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJOROWXIWLCMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938214 | |
| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17281-59-3 | |
| Record name | Pyridinium, 1-(cyanomethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17281-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyanomethyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017281593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17281-59-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Cyanomethyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyanomethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic application of 1-(Cyanomethyl)pyridinium chloride highlighted in the provided research?
A1: The research article "One-Pot Approach to the Synthesis of Novel 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines in Aqueous Media" [] demonstrates the use of 1-(Cyanomethyl)pyridinium chloride as a key building block in a novel synthetic pathway. The compound participates in a cascade condensation/cyclization reaction with salicyl aldehydes in an aqueous media. This reaction efficiently yields complex tetracyclic products, specifically 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines []. This highlights the potential of 1-(Cyanomethyl)pyridinium chloride in constructing complex molecular structures with potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



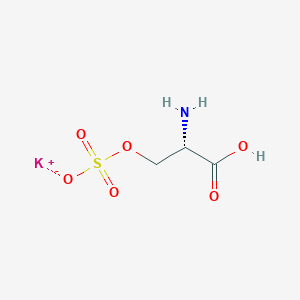
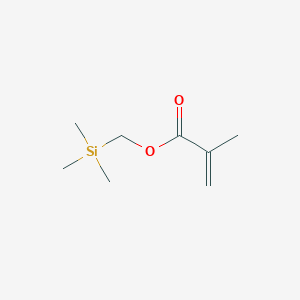


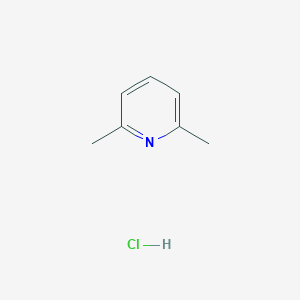
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)
